N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine
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Overview
Description
N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine is a heterocyclic compound with the molecular formula C4H8N4O. It contains an oxadiazole ring, which is a five-membered ring consisting of one oxygen and two nitrogen atoms.
Mechanism of Action
Target of Action
N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine, also known as N2,N2-Dimethyl-1,3,4-oxadiazole-2,5-diamine, is a compound with potential anti-infective properties Oxadiazoles, a class of compounds to which it belongs, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s known that the compound acts as a bidentate ligand coordinating through the nitrogen atom . In the context of oxadiazoles, they have been studied for their potential to inhibit cyclooxygenase , which is an enzyme involved in the inflammatory response.
Biochemical Pathways
Given the potential anti-inflammatory activity of oxadiazoles , it can be inferred that the compound may affect the cyclooxygenase pathway, leading to a reduction in the production of pro-inflammatory prostaglandins.
Result of Action
Given the potential anti-inflammatory activity of oxadiazoles , it can be inferred that the compound may lead to a reduction in inflammation at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
For instance, some oxadiazole derivatives have shown inhibitory effects on the hCA II enzyme .
Cellular Effects
Some oxadiazole derivatives have shown antibacterial activity , suggesting that they may influence cellular processes
Molecular Mechanism
Some oxadiazole derivatives have been found to exert their effects through binding interactions with biomolecules and changes in gene expression
Metabolic Pathways
Oxadiazole derivatives can participate in various chemical reactions , suggesting that they may be involved in complex metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine typically involves the cyclization of hydrazides with appropriate reagents. One common method includes the reaction of acylhydrazides with methyl ketones in the presence of a base such as potassium carbonate (K2CO3). This reaction proceeds through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation . Another method involves the use of iodine (I2) as a promoter in a metal-free domino protocol, which also achieves the desired cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methodologies as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides in the presence of a base.
Common Reagents and Conditions:
Oxidation: MnO2, oxygen (O2)
Reduction: NaBH4, hydrogen (H2)
Substitution: Halides, bases like K2CO3
Major Products Formed:
- Oxadiazole derivatives
- Amine derivatives
- Substituted oxadiazoles
Scientific Research Applications
N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its use in drug discovery and as a scaffold in medicinal chemistry.
1,2,5-Oxadiazole:
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
N,N-Dimethyl-1,3,4-oxadiazole-2,5-diamine is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological effects, and mechanisms of action associated with this compound, drawing from a variety of research studies and findings.
1. Overview of Oxadiazole Compounds
The oxadiazole ring system is known for its broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects. The structural characteristics of oxadiazoles contribute significantly to their pharmacological properties. Research indicates that modifications to the oxadiazole core can enhance its efficacy against various diseases.
2. Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to achieve the desired oxadiazole structure. This process may include cyclization reactions that form the oxadiazole ring while introducing the dimethylamino groups.
3.1 Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of compounds containing the 1,3,4-oxadiazole ring. For instance:
- Antibacterial Activity : N,N-dimethyl-1,3,4-oxadiazole derivatives have shown significant activity against Gram-positive and Gram-negative bacteria. Research indicates that some derivatives exhibit stronger antibacterial effects than traditional antibiotics like gentamicin and ampicillin .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
21c | 4–8 | M. tuberculosis |
22a | 1.56 | S. aureus |
22b | 0.78 | Bacillus subtilis |
3.2 Anticancer Activity
Studies have highlighted the cytotoxic potential of N,N-dimethyl-1,3,4-oxadiazole derivatives against various cancer cell lines:
- Cell Lines Tested : Compounds were evaluated using MTT assays on human melanoma (A375), glioblastoma (SNB-19), and breast adenocarcinoma (MCF-7) cells.
- Results : Certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
5 | A375 | 6.82 |
6 | MCF-7 | 15.43 |
3.3 Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of oxadiazoles are attributed to their ability to inhibit cyclooxygenase enzymes (COX). This inhibition can lead to reduced inflammation and pain relief without the ulcerogenic effects commonly associated with traditional NSAIDs .
The mechanisms underlying the biological activities of N,N-dimethyl-1,3,4-oxadiazole derivatives are multifaceted:
- Antibacterial Mechanism : Some studies suggest that these compounds may inhibit DNA gyrase or enoyl-acyl carrier protein (ACP) reductase in bacterial cells . These enzymes are crucial for bacterial DNA replication and fatty acid synthesis.
- Anticancer Mechanism : The anticancer activity is often linked to apoptosis induction in cancer cells through various pathways including DNA damage response .
5. Case Studies
Several case studies exemplify the biological efficacy of N,N-dimethyl-1,3,4-oxadiazole derivatives:
- Study on Antibacterial Activity :
- Cytotoxicity Study :
Properties
IUPAC Name |
2-N,2-N-dimethyl-1,3,4-oxadiazole-2,5-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-8(2)4-7-6-3(5)9-4/h1-2H3,(H2,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXVJELKKWYDQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(O1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.